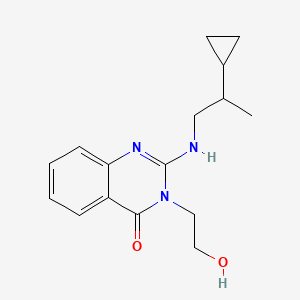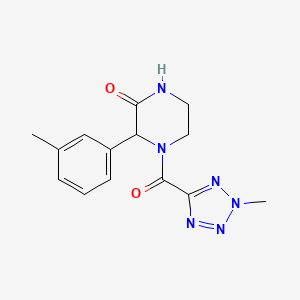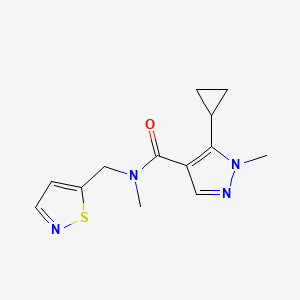![molecular formula C10H15IN4O3 B7437755 methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate (also known as TAK-659) is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TEC kinase, which are all members of the Tec family of non-receptor tyrosine kinases. These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation has been implicated in the development of cancer. By blocking the activity of these kinases, TAK-659 can prevent cancer cells from proliferating and induce their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth and survival of various types of cancer cells, including those that are resistant to other treatments. TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy, suggesting that it may have a synergistic effect when used in combination with other treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of TAK-659 is that it may have off-target effects on other kinases, which could lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for TAK-659, as well as its safety and efficacy in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of TAK-659 as an anticancer agent. One direction is to investigate its use in combination with other treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another direction is to explore its potential use in treating other types of cancer, such as breast cancer, lung cancer, or melanoma. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of TAK-659, as well as its effects on the tumor microenvironment and immune system. Finally, the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase may lead to the discovery of even more effective treatments for cancer.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-tert-butyl-5-iodopyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl carbamate to yield the final product, methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate.
Aplicaciones Científicas De Investigación
TAK-659 has been shown to have potent inhibitory activity against several kinases that are involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are known to play a critical role in the development and progression of various types of cancer, such as leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN4O3/c1-10(2,3)15-7(11)6(5-12-15)8(16)13-14-9(17)18-4/h5H,1-4H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPHPGRZRRMUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)NNC(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)